N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group attached to a phenyl ring, and a phenylpiperazine moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentylcarbamoyl Intermediate: This step involves the reaction of cyclopentylamine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the cyclopentylcarbamoyl intermediate.
Coupling with Phenylpiperazine: The intermediate is then coupled with 4-phenylpiperazine under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-(cyclopentylcarbamoyl)phenyl]-1,2-benzothiazole-3-carboxamide: This compound shares a similar cyclopentylcarbamoyl group but differs in the presence of a benzothiazole moiety.
3-(Cyclopentylcarbamoyl)phenylboronic acid: This compound has a similar cyclopentylcarbamoyl group attached to a phenyl ring but includes a boronic acid functional group.
Uniqueness
N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is unique due to its combination of a cyclopentylcarbamoyl group with a phenylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H28N4O2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H28N4O2/c28-22(24-19-8-4-5-9-19)18-7-6-10-20(17-18)25-23(29)27-15-13-26(14-16-27)21-11-2-1-3-12-21/h1-3,6-7,10-12,17,19H,4-5,8-9,13-16H2,(H,24,28)(H,25,29) |
InChI Key |
BWYOPSIUQHHOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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